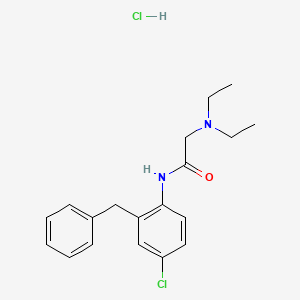
Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-: is a derivative of isonicotinamide, which is the amide form of isonicotinic acid. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of isonicotinic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using solvents like methanol or ethanol to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to speed up the reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of hydrogen bonding and polymorphism .
Biology: In biological research, it is used to study enzyme interactions and as a potential ligand for receptor binding studies .
Industry: In the industrial sector, it is used in the synthesis of various materials, including polymers and coordination compounds .
Mechanism of Action
The mechanism of action of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for strong binding interactions, which can modulate the activity of the target molecule. This compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its overall activity .
Comparison with Similar Compounds
Nicotinamide: An isomer with the carboxamide group in the 3-position.
N-methylnicotinamide: A metabolite of nicotinamide with a methyl group attached to the nitrogen atom
Uniqueness: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the piperazine ring, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research applications .
Properties
CAS No. |
38221-52-2 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-[(4-methylpiperazin-1-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)10-14-12(17)11-2-4-13-5-3-11/h2-5H,6-10H2,1H3,(H,14,17) |
InChI Key |
FULSTGXOHJXJSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


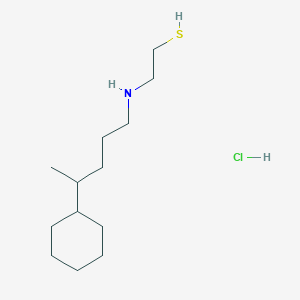
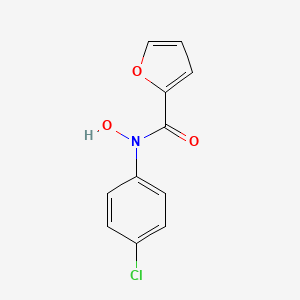
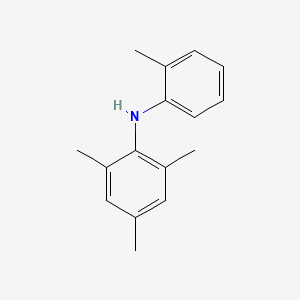


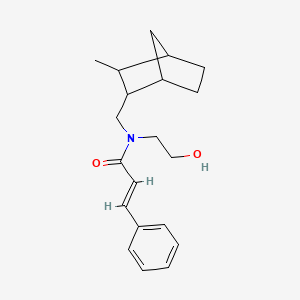


![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
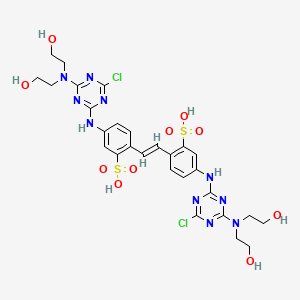
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
